molecular formula C13H17NO3 B13506404 benzyl N-(3-hydroxy-3-methylcyclobutyl)carbamate

benzyl N-(3-hydroxy-3-methylcyclobutyl)carbamate

Cat. No.: B13506404
M. Wt: 235.28 g/mol
InChI Key: OZCGVWTVAJXOFC-UHFFFAOYSA-N
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Description

Benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate is a chemical compound with a unique structure that includes a cyclobutyl ring substituted with a hydroxy and methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate typically involves the reaction of benzyl chloroformate with N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of benzyl N-[(1r,3s)-3-oxo-3-methylcyclobutyl]carbamate.

    Reduction: Reformation of benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate.

    Substitution: Formation of substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carbamate group can also interact with nucleophilic sites in biological molecules, leading to covalent modifications.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclopentyl]carbamate
  • Benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclohexyl]carbamate

Uniqueness

Benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopentyl and cyclohexyl analogs. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

benzyl N-(3-hydroxy-3-methylcyclobutyl)carbamate

InChI

InChI=1S/C13H17NO3/c1-13(16)7-11(8-13)14-12(15)17-9-10-5-3-2-4-6-10/h2-6,11,16H,7-9H2,1H3,(H,14,15)

InChI Key

OZCGVWTVAJXOFC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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